10-Hydroxycamptothecin
Overview
Description
(S)-10-Hydroxycamptothecin is a naturally occurring alkaloid derived from the Chinese tree Camptotheca acuminata. It is a derivative of camptothecin, known for its potent anti-cancer properties. This compound has garnered significant attention due to its ability to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription .
Mechanism of Action
Mode of Action
10-HCPT interacts with Top-I, turning it into an intracellular poison . It stabilizes the covalent binding of Top-I to its DNA substrates . This interaction leads to the formation of reversible, single-strand nicks, which can produce potentially lethal double-strand DNA breaks, resulting in apoptosis .
Biochemical Pathways
The biosynthetic pathway for 10-HCPT includes three steps: the pre-strictosidine pathway, strictosidine synthesis, and post-strictosidine pathway . The interaction between the DNA replication machinery and the Top-I-10-HCPT-DNA ternary complex causes cell death .
Pharmacokinetics
After intravenous administration, the plasma concentration-time profile for lactone 10-HCPT can be best described by a three-compartment model, with terminal elimination half-lives of 140.4 and 428.6 minutes . Urinary excretion is the major route of elimination during the initial 6 hours after dosing, and fecal excretion becomes the major route of elimination thereafter .
Result of Action
The action of 10-HCPT results in a broad spectrum of anticancer activity in vitro and in vivo . It has been found to induce apoptosis in human osteosarcoma through activating caspase-3, p53, and cytochrome c pathways .
Action Environment
The entrapment of 10-HCPT in liposomes results in a more stable and more soluble form of the drug . This allows for increased affinity of 10-HCPT to lipid membranes and improved delivery of the drug to tumor sites . The environment, therefore, plays a crucial role in influencing the action, efficacy, and stability of 10-HCPT .
Biochemical Analysis
Biochemical Properties
10-Hydroxycamptothecin plays a significant role in biochemical reactions by inhibiting the activity of DNA topoisomerase I. This inhibition leads to the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing DNA damage . The compound interacts with various biomolecules, including enzymes like topoisomerase I, and proteins involved in DNA repair mechanisms. The nature of these interactions is primarily through the formation of a ternary complex with DNA and topoisomerase I, leading to the induction of apoptosis in cancer cells .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It induces apoptosis and inhibits cell proliferation in cancer cells by causing DNA damage and blocking the cell cycle . The compound influences cell signaling pathways, gene expression, and cellular metabolism by activating caspases and downregulating anti-apoptotic proteins such as survivin and XIAP . Additionally, it affects mitochondrial function and induces oxidative stress, further contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the topoisomerase I-DNA complex, forming a stable ternary complex that prevents DNA re-ligation . This leads to the accumulation of DNA breaks and triggers apoptosis through the activation of caspases and other apoptotic pathways . The compound also inhibits the phosphorylation of histone proteins, affecting chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable but can undergo degradation under certain conditions . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained inhibition of cell proliferation and induction of apoptosis . Its efficacy may decrease over time due to the development of drug resistance in some cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects such as myelosuppression and gastrointestinal toxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, and exceeding this dosage can lead to toxic side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to active metabolites that exert anticancer effects . The compound interacts with enzymes such as cytochrome P450s and glucuronosyltransferases, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion and active transport mediated by specific transporters . Once inside the cells, the compound can accumulate in the nucleus and mitochondria, where it exerts its cytotoxic effects . The distribution of this compound in tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and topoisomerase I . It can also be found in the mitochondria, where it induces mitochondrial dysfunction and oxidative stress . The localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-10-Hydroxycamptothecin can be synthesized from camptothecin through a series of chemical reactions. One common method involves the catalytic hydrogenation of camptothecin followed by oxidation using reagents such as diacetoxyiodobenzene . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of (S)-10-Hydroxycamptothecin often involves extraction from the Camptotheca acuminata tree. The process includes harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: (S)-10-Hydroxycamptothecin undergoes various chemical reactions, including:
Oxidation: Converts the compound into different derivatives with potential therapeutic applications.
Reduction: Alters the functional groups, potentially modifying its biological activity.
Substitution: Involves replacing specific atoms or groups within the molecule to create new compounds with varied properties.
Common Reagents and Conditions:
Oxidation: Reagents like diacetoxyiodobenzene and hydrogen peroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.
Substitution: Various halogenating agents and nucleophiles are utilized under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxycamptothecin derivatives, each with unique biological activities and potential therapeutic uses .
Scientific Research Applications
(S)-10-Hydroxycamptothecin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of DNA topoisomerase I inhibition.
Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Camptothecin: The parent compound from which (S)-10-Hydroxycamptothecin is derived. It also inhibits DNA topoisomerase I but has higher toxicity.
Irinotecan: A semi-synthetic derivative of camptothecin used in chemotherapy. It is converted into its active form, SN-38, in the body.
Topotecan: Another camptothecin derivative used to treat ovarian and small cell lung cancers.
Uniqueness: (S)-10-Hydroxycamptothecin is unique due to its lower toxicity compared to camptothecin and its potent anti-cancer activity. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a promising candidate for cancer therapy .
Properties
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-6-12(23)3-4-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWSQZCWOQZXHI-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941444 | |
Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19685-09-7 | |
Record name | Hydroxycamptothecin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19685-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 10-Hydroxycamptothecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019685097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 10-hydroxycamptothecin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12385 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 10-Hydroxycamptothecin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107124 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Hydroxycamptothecin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 10-HYDROXYCAMPTOTHECIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z01632KRV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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